![molecular formula C10H9ClN2OS B254389 N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CCMSA, is a chemical compound that has been studied for its potential bioactivity. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in bacteria and cancer cells, leading to their death. N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide may also act as a chelating agent, binding to metal ions and preventing their involvement in various chemical reactions.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in bacteria and cancer cells, leading to their death. N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in cells. Additionally, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have anti-inflammatory activity, which may be beneficial in treating various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have bioactivity against various bacterial strains and cancer cells, making it a potential candidate for further study in these areas. However, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide also has some limitations. It may have potential toxicity, and its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One potential area of study is its potential use as a corrosion inhibitor in the oil and gas industry. Another potential area of study is its potential use as an antimicrobial agent, particularly against antibiotic-resistant bacterial strains. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide and its potential applications in treating various diseases.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzonitrile with thioacetic acid, followed by reaction with chloroacetic acid. Another method involves the reaction of 4-chlorobenzonitrile with sodium thiomethoxide, followed by reaction with chloroacetic acid. Both methods result in the formation of N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide, which can be purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has also been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C10H9ClN2OS |
Poids moléculaire |
240.71 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-1-3-9(4-2-8)13-10(14)7-15-6-5-12/h1-4H,6-7H2,(H,13,14) |
Clé InChI |
DIXZMFBEMUCYOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSCC#N)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CSCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
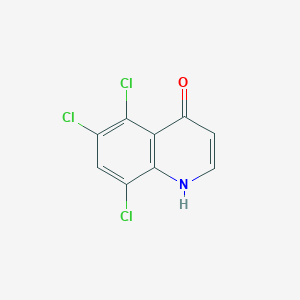
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
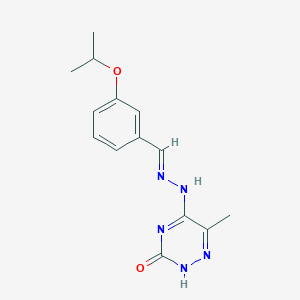
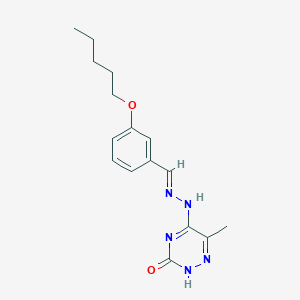
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
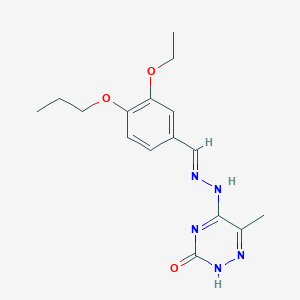
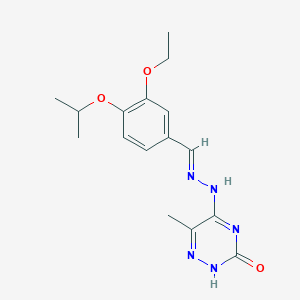
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
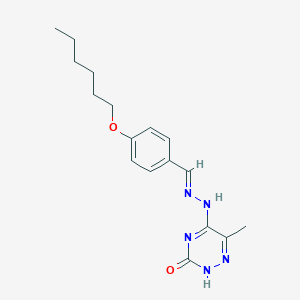
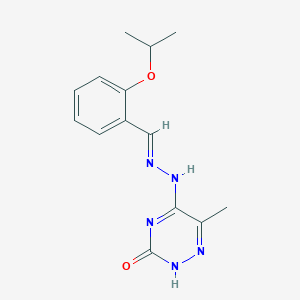
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
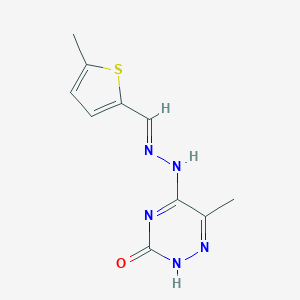
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)